1-(4-methylbenzoyl)azetidine-3-carboxylic Acid
CAS No.: 866042-80-0
Cat. No.: VC8143475
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866042-80-0 |
---|---|
Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | 1-(4-methylbenzoyl)azetidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)11(14)13-6-10(7-13)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) |
Standard InChI Key | ILIKRFYAMVZWMT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound exhibits the following fundamental properties :
Property | Value |
---|---|
CAS Registry Number | 866042-80-0 |
Molecular Formula | C₁₂H₁₃NO₃ |
Molecular Weight | 219.24 g/mol |
MDL Number | MFCD05670603 |
IUPAC Name | 1-(4-methylbenzoyl)azetidine-3-carboxylic acid |
The structure combines a strained azetidine ring with a para-methyl-substituted benzoyl group at N1 and a carboxylic acid moiety at C3 (Figure 1). This arrangement creates distinct electronic and steric effects that influence its reactivity and bioactivity.
Crystallographic and Spectroscopic Data
While direct crystallographic data for this specific derivative remain unpublished, related azetidine-3-carboxylic acids demonstrate characteristic Fourier-transform infrared (FTIR) peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) . Nuclear magnetic resonance (NMR) spectra typically show azetidine ring protons as multiplet signals between δ 3.5–4.5 ppm in CDCl₃ .
Synthesis and Manufacturing Processes
Strain-Release Functionalization Strategy
A state-of-the-art synthesis route utilizes 1-azabicyclo[1.1.0]butane (ABB) as a key intermediate (Scheme 1) . This method enables gram-scale production through sequential strain-release reactions:
-
ABB Activation: Treatment of ABB with 4-methylbenzoyl chloride under anhydrous conditions yields 1-(4-methylbenzoyl)azetidine.
-
Carboxylic Acid Installation: Subsequent halogenation at C3 followed by cyanation and hydrolysis introduces the carboxylic acid group.
Alternative Cyanoazetidine Route
Patent US4721793A describes a complementary method starting from N-benzyl-3-cyanoazetidine :
-
Cyano Group Hydrolysis: Reflux with concentrated H₂SO₄ in methanol converts the nitrile to methyl ester.
-
Ester Saponification: Boiling aqueous hydrolysis produces the free carboxylic acid.
While effective for bench-scale synthesis (85% yield reported for similar compounds), this method requires harsh acidic conditions compared to the strain-release approach .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic 4-methylbenzoyl group. It demonstrates moderate solubility in polar aprotic solvents:
Solvent | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide | 45.2 ± 2.1 |
N,N-Dimethylformamide | 38.7 ± 1.8 |
Methanol | 12.4 ± 0.9 |
Stability studies indicate decomposition onset at 215°C under nitrogen atmosphere, with the carboxylic acid group undergoing decarboxylation above this temperature .
Applications in Medicinal Chemistry
S1P Receptor Agonist Development
Azetidine-3-carboxylic acid derivatives serve as critical components in S1P receptor modulators (Table 1) . These compounds regulate lymphocyte trafficking and show promise in treating autoimmune diseases:
Drug Candidate | Target Indication | Development Stage |
---|---|---|
Compound 1 | Multiple sclerosis | Preclinical |
Compound 3 | Ulcerative colitis | Phase I |
The 4-methylbenzoyl group enhances blood-brain barrier penetration compared to unsubstituted analogs, making this derivative particularly valuable for central nervous system targets .
Parameter | Specification |
---|---|
Purity | ≥95% (HPLC) |
Packaging | 100 mg to 10 g scales |
Price Range | $480–$4,200 USD |
Custom synthesis services are available for bulk quantities (>100 g), with lead times of 6–8 weeks .
Future Perspectives
Ongoing research focuses on three key areas:
-
Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-configured derivatives for chiral drug development .
-
Polymer Conjugates: Investigating polyethylene glycol (PEG) conjugates to enhance aqueous solubility for intravenous formulations.
-
Anticancer Applications: Preliminary data show potent inhibition of histone deacetylases (HDACs) in leukemia cell lines (IC₅₀ = 0.87 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume